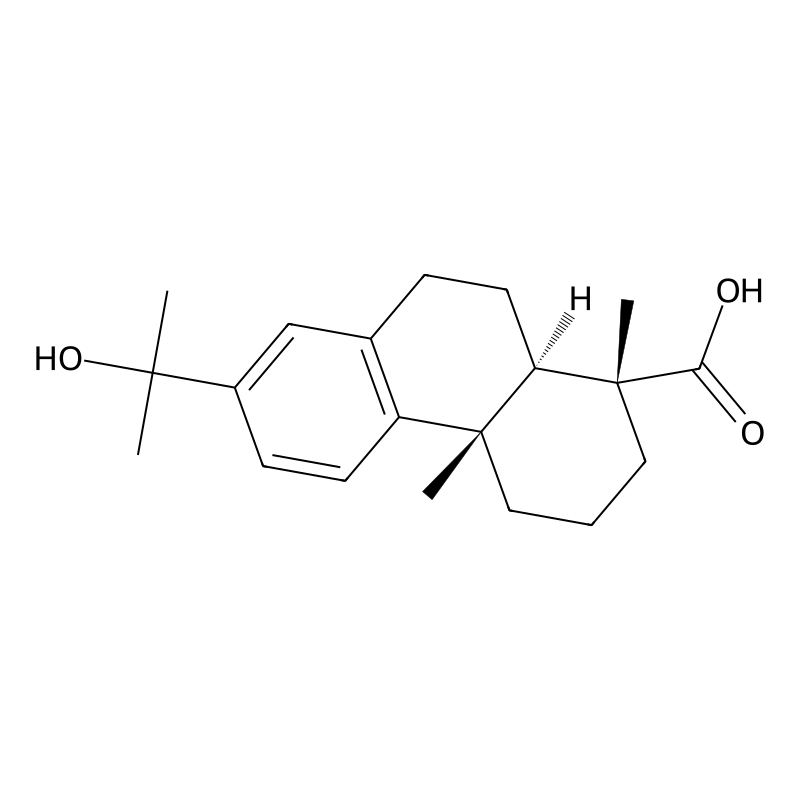15-Hydroxydehydroabietic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
15-Hydroxydehydroabietic acid (15-HDHA) is a naturally occurring diterpene resin acid found in various plants, including Podocarpus fasciculus and Coleus harmandii []. While its specific biological function in these organisms remains unknown, research suggests it possesses various properties potentially relevant to scientific fields like medicine and materials science.
Potential Antibacterial Activity
Studies have explored the potential antibacterial properties of 15-HDHA. A 2012 study investigated the effect of 15-HDHA and other resin acids on Staphylococcus aureus, a bacterium commonly associated with hospital-acquired infections []. The results indicated that 15-HDHA exhibited moderate antibacterial activity against S. aureus, suggesting its potential as a lead compound for developing new antibiotics. However, further research is necessary to elucidate its mechanism of action and efficacy against a broader range of bacteria.
Potential Anticancer Activity
Preliminary research has investigated the potential anticancer properties of 15-HDHA. A 2011 study evaluated the cytotoxic activity of 15-HDHA and other compounds isolated from Podocarpus macrophyllus on human leukemia cell lines []. The findings indicated that 15-HDHA exhibited moderate cytotoxicity against the tested cancer cells. However, further studies are needed to explore its potential therapeutic applications and underlying mechanisms.
Fifteen-hydroxydehydroabietic acid is a naturally occurring compound derived from dehydroabietic acid, a resin acid found in coniferous trees. It has the molecular formula and is characterized by the presence of a hydroxyl group at the 15th carbon position. This compound has been identified in various plant species, including Pinus densiflora and Pteris linearis, highlighting its ecological significance in these organisms .
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The compound can be reduced to form diols or other alcohols.
- Esterification: Reaction with acids can lead to the formation of esters.
- Cyclization: Under certain conditions, it may participate in cyclization reactions, forming more complex structures.
These reactions are significant for its potential applications in organic synthesis and medicinal chemistry .
Fifteen-hydroxydehydroabietic acid exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects: It has been reported to modulate inflammatory pathways, which may contribute to its therapeutic potential in inflammatory diseases.
- Cytotoxicity: Research indicates that it may have cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy .
The synthesis of fifteen-hydroxydehydroabietic acid can be achieved through several methods:
- Biotransformation: Microbial cultures can convert dehydroabietic acid into fifteen-hydroxydehydroabietic acid through enzymatic processes. Specific cytochrome P450 enzymes have been identified that catalyze this transformation .
- Chemical Synthesis: Laboratory synthesis can involve multiple steps, including oxidation and reduction reactions starting from dehydroabietic acid or related compounds.
These methods allow for the production of this compound for research and potential industrial applications .
Fifteen-hydroxydehydroabietic acid has several applications across different fields:
- Pharmaceuticals: Due to its biological activities, it is being investigated as a lead compound for developing new drugs, particularly in treating infections and inflammatory conditions.
- Agriculture: Its antimicrobial properties suggest potential use as a natural pesticide or fungicide.
- Cosmetics: The compound may be utilized in formulations aimed at reducing inflammation and promoting skin health .
Research on interaction studies involving fifteen-hydroxydehydroabietic acid has focused on its biochemical interactions with various biological targets:
- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes linked to metabolic pathways, such as α-glucosidase, which is relevant for diabetes management .
- Cellular Interactions: Investigations into how this compound interacts with cell membranes and receptors are ongoing to better understand its mechanism of action and therapeutic potential .
Fifteen-hydroxydehydroabietic acid shares structural similarities with several other compounds derived from resin acids. Here are some notable comparisons:
Fifteen-hydroxydehydroabietic acid's unique hydroxyl substitution at the 15th position distinguishes it from these similar compounds, potentially enhancing its bioactivity and application prospects .
XLogP3
Appearance
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








